molecular formula C11H11ClN2S B147709 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 137438-23-4

4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B147709
CAS RN: 137438-23-4
M. Wt: 238.74 g/mol
InChI Key: ZSDWARZBRRSRLT-UHFFFAOYSA-N
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Description

“4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C11H11ClN2S . It is a compound that falls under the category of tetrahydrobenzothienopyrimidines .


Molecular Structure Analysis

The molecular structure of “4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” can be represented by the SMILES string ClC1=NC(C)=NC(S2)=C1C3=C2CCCC3 . This indicates the presence of a chlorine atom, a sulfur atom, and a nitrogen atom in the molecule .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown This compound is relatively new and there is limited information available about its specific targets

Mode of Action

The mode of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are not well studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to determine these properties.

Result of Action

The molecular and cellular effects of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with its targets and carries out its functions.

properties

IUPAC Name

4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDWARZBRRSRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383115
Record name 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS RN

137438-23-4
Record name 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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